Fmoc-Glu(O-2-PhiPr)-OH

描述

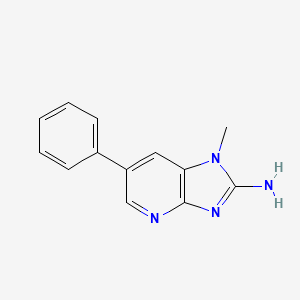

PhIP is an imidazopyridine that is 1H--imidazo[4,5-b]pyridine which is substituted at positions 1, 2, and 6 by methyl, amino, and phenyl groups, respectively. It is the most abundant of the mutagenic heterocyclic amines found in cooked meat and fish. It has a role as a carcinogenic agent and a mutagen. It is an imidazopyridine and a primary amino compound.

PhIP (2-Amino-1-methyl-6-phenylimidazo(4,5-b)pyridine) has been used in trials studying the basic science of Pancreas Cancer.

2-Amino-1-Methyl-6-Phenylimidazo[4,5-b]Pyridine is a synthetic, gray-white crystalline solid that is soluble in dimethylsulfoxide and methanol. It is produced in small quantities for research purposes. 2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine is formed naturally during the cooking of muscle-derived foods (meat and fish). Levels of this chemical produced in this manner are dependent on cooking temperature, cooking time and method of cooking (direct or indirect). It is one of the most abundant heterocyclic amines in a typical Western diet. 2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine has also been detected in processed food flavorings, beer, wine, and cigarette smoke. It is reasonably anticipated to be a human carcinogen. (NCI05)

1-Methyl-6-phenyl-1H-imidazo[4,5-b]pyridin-2-amine is a food-related mutagen, reported to be the most abundant heterocyclic amine found in cooked meat and fish.

mutagen from fried ground beef; structure given in first source

structure in first source

属性

IUPAC Name |

1-methyl-6-phenylimidazo[4,5-b]pyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N4/c1-17-11-7-10(9-5-3-2-4-6-9)8-15-12(11)16-13(17)14/h2-8H,1H3,(H2,14,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQVKZNNCIHJZLS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(N=CC(=C2)C3=CC=CC=C3)N=C1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3037628 | |

| Record name | 2-Amino-1-methyl-6-phenylimidazo [4,5-b]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3037628 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Gray-white solid; [Merck Index], Solid | |

| Record name | 2-Amino-1-methyl-6-phenylimidazo(4,5-b)pyridine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19511 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 1-Methyl-6-phenyl-1H-imidazo[4,5-b]pyridin-2-amine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041008 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Soluble in methanol, DMSO | |

| Record name | 2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7768 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.00000001 [mmHg] | |

| Record name | 2-Amino-1-methyl-6-phenylimidazo(4,5-b)pyridine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19511 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Color/Form |

Gray-white crystals, Solid | |

CAS No. |

105650-23-5, 138370-35-1 | |

| Record name | 2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=105650-23-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Amino-1-methyl-6-phenylimidazo(4,5-b)pyridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105650235 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-Imidazo(4,5-b)pyridin-2-amine, 1-methyl-6-phenyl-, labeled with tritium | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0138370351 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Amino-1-methyl-6-phenylimidazo(4,5-b)pyridine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB08398 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 2-Amino-1-methyl-6-phenylimidazo [4,5-b]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3037628 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Methyl-6-phenyl-1H-imidazo[4,5-b]pyridin-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-AMINO-1-METHYL-6-PHENYLIMIDAZO(4,5-B)PYRIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/909C6UN66T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7768 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1-Methyl-6-phenyl-1H-imidazo[4,5-b]pyridin-2-amine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041008 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

327 °C, MP: 327-328 °C, 327 - 328 °C | |

| Record name | 2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7768 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1-Methyl-6-phenyl-1H-imidazo[4,5-b]pyridin-2-amine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041008 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

What are the chemical properties of Fmoc-Glu(O-2-PhiPr)-OH?

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-Glu(O-2-PhiPr)-OH, with the systematic name N-α-(9-Fluorenylmethoxycarbonyl)-L-glutamic acid γ-(2-phenylisopropyl) ester, is a crucial building block in modern solid-phase peptide synthesis (SPPS). Its unique characteristic lies in the 2-phenylisopropyl (O-2-PhiPr) protecting group on the side chain of glutamic acid. This group offers the advantage of being selectively removable under mildly acidic conditions, which allows for orthogonal protection strategies in complex peptide synthesis, particularly in the formation of cyclic peptides and peptide libraries. This guide provides a comprehensive overview of its chemical properties, experimental protocols, and applications.

Chemical and Physical Properties

This compound is a white to pale yellow powder.[1] While a specific melting point is not consistently reported in publicly available literature, its other key properties are well-documented.

| Property | Value | Source |

| CAS Number | 200616-39-3 | [1][2] |

| Molecular Formula | C29H29NO6 | [1][2] |

| Molecular Weight | 487.54 g/mol | [2] |

| Appearance | White to pale yellow powder | [1] |

| Purity (HPLC) | ≥95.0% | [2] |

| Purity (TLC) | ≥97% | [2] |

| pKa (Predicted) | 3.69 ± 0.10 | [1] |

| Optical Rotation | [α]D25 = -5 ± 2º (c=1 in MeOH) | |

| Storage | Store at 0°C to 15-25°C. Long-term storage at -20°C is recommended. | [1][2] |

Solubility

| Solvent | General Solubility |

| N,N-Dimethylformamide (DMF) | Soluble |

| N-Methyl-2-pyrrolidone (NMP) | Soluble |

| Dichloromethane (DCM) | Soluble |

Spectroscopic Data

Detailed spectroscopic data such as 1H NMR, 13C NMR, FT-IR, and Mass Spectrometry are typically available from the supplier for specific batches but are not broadly published. Researchers should refer to the Certificate of Analysis for precise data.

Experimental Protocols

The primary application of this compound is in Fmoc-based solid-phase peptide synthesis (SPPS). The key experimental advantage of this reagent is the selective deprotection of the O-2-PhiPr group.

General Workflow for SPPS using this compound

The following diagram illustrates the typical cycle of incorporating this compound into a peptide chain on a solid support.

Protocol for Selective On-Resin Cleavage of the O-2-PhiPr Group

This protocol is central to the utility of this compound, enabling subsequent on-resin cyclization or side-chain modification.

Materials:

-

Peptide-resin containing the Glu(O-2-PhiPr) residue

-

1% (v/v) Trifluoroacetic acid (TFA) in Dichloromethane (DCM)

-

Dichloromethane (DCM) for washing

-

N,N-Dimethylformamide (DMF) for washing

-

A suitable reaction vessel for solid-phase synthesis

Procedure:

-

Swell the peptide-resin in DCM for 20-30 minutes.

-

Drain the DCM.

-

Add the 1% TFA in DCM solution to the resin.

-

Gently agitate the resin for 5-10 minutes at room temperature. Repeat this step 2-3 times.

-

Monitor the cleavage progress by taking a small sample of the resin, cleaving the peptide with a standard strong TFA cocktail, and analyzing by HPLC-MS.

-

Once the deprotection is complete, drain the 1% TFA/DCM solution.

-

Wash the resin thoroughly with DCM (3-5 times) to remove residual acid.

-

Wash the resin with DMF (3-5 times) to prepare for the next reaction step (e.g., on-resin cyclization).

The following diagram illustrates the selective deprotection and subsequent on-resin cyclization.

Applications in Drug Development

The ability to perform selective side-chain deprotection makes this compound a valuable tool for the synthesis of complex peptides with therapeutic potential.

-

Cyclic Peptides: Many biologically active peptides have a cyclic structure, which can enhance their stability, receptor affinity, and selectivity. This compound is instrumental in the synthesis of head-to-tail or side-chain-to-side-chain cyclic peptides.

-

Peptide Libraries: The orthogonal nature of the O-2-PhiPr protecting group allows for the generation of diverse peptide libraries through selective modification of the glutamic acid side chain. This is highly beneficial in drug discovery for screening large numbers of compounds.

-

Peptide Conjugates: The deprotected carboxylic acid side chain can serve as a handle for the attachment of other molecules, such as fluorescent dyes, cytotoxic drugs, or polyethylene glycol (PEG), to create specialized peptide conjugates.

Conclusion

This compound is a specialized amino acid derivative that offers significant advantages in the synthesis of complex peptides. Its key feature, the selective lability of the O-2-PhiPr group under mild acidic conditions, provides an orthogonal protection strategy that is essential for the creation of cyclic peptides and other modified peptide structures. This guide provides fundamental information for researchers and professionals in the field of peptide chemistry and drug development to effectively utilize this versatile reagent. For detailed experimental parameters and safety information, it is always recommended to consult the documentation provided by the supplier.

References

Technical Guide: Fmoc-Glu(O-2-PhiPr)-OH for Advanced Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-Glu(O-2-PhiPr)-OH is a quasi-orthogonally protected glutamic acid derivative that serves as a critical building block in modern solid-phase peptide synthesis (SPPS). Its unique 2-phenylisopropyl (2-PhiPr) ester side-chain protection allows for selective deprotection under mildly acidic conditions, enabling the synthesis of complex cyclic and side-chain modified peptides. This guide provides an in-depth overview of its properties, experimental protocols for its use in synthesizing lactam-bridged peptides, and its application in the development of bioactive peptides such as cathelicidin analogues.

Core Compound Data

The fundamental properties of this compound are summarized below, providing essential information for its handling, storage, and application in peptide synthesis.

| Property | Value | Citations |

| CAS Number | 200616-39-3 | [1] |

| Molecular Formula | C₂₉H₂₉NO₆ | [1] |

| Molecular Weight | 487.54 g/mol | [1] |

| Appearance | White to slight yellow powder | [1] |

| Purity | ≥95.0% (HPLC), ≥97% (TLC) | [1] |

| Storage | Long term: -20°C to -80°C |

Experimental Protocols

This compound is particularly valuable for the on-resin synthesis of side-chain to side-chain lactam-bridged peptides, often in combination with an orthogonally protected lysine residue like Fmoc-Lys(Mtt)-OH.[1] The selective and simultaneous deprotection of the 2-PhiPr and Mtt groups under mild acidic conditions, followed by on-resin cyclization, is a key advantage.

General Solid-Phase Peptide Synthesis (SPPS) Workflow

The synthesis of a linear peptide on a solid support using Fmoc chemistry follows a repetitive cycle of deprotection, coupling, and washing steps.

References

An In-depth Technical Guide to Fmoc-Glu(O-2-PhiPr)-OH: A Key Reagent for Cyclo-peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Fmoc-Glu(O-2-PhiPr)-OH is a pivotal amino acid derivative in the field of peptide chemistry, particularly for the synthesis of cyclic peptides. Its unique protecting group strategy allows for the selective deprotection of the side-chain carboxyl group under mild acidic conditions, a feature that is instrumental in on-resin cyclization protocols. This guide provides a comprehensive overview of the key literature, experimental protocols, and applications of this compound in solid-phase peptide synthesis (SPPS).

Core Concepts and Orthogonal Protection Strategy

In Fmoc-based solid-phase peptide synthesis, an orthogonal protection strategy is essential for the controlled assembly of complex peptides. This strategy employs protecting groups that can be removed under distinct chemical conditions, allowing for the selective deprotection of specific functional groups without affecting others.

This compound features the standard Fmoc (9-fluorenylmethyloxycarbonyl) protecting group on the α-amino group, which is base-labile (typically removed by piperidine). The side-chain carboxyl group is protected by a 2-phenylisopropyl (2-PhiPr) ester. The key characteristic of the 2-PhiPr group is its lability to very mild acid, typically 1% trifluoroacetic acid (TFA) in dichloromethane (DCM). This quasi-orthogonality allows for the selective deprotection of the glutamic acid side-chain while other acid-labile protecting groups, such as tert-butyl (tBu) esters and ethers, remain intact.[1]

This selective deprotection is the cornerstone of its utility in on-resin cyclization, enabling the formation of a lactam bridge with a deprotected amino group on the same peptide chain.

Key Literature and Citations

The application of 2-phenylisopropyl esters as protecting groups in peptide synthesis was significantly advanced by the work of C. Yue and colleagues, who described their use for the protection of C-terminal carboxyl groups. Subsequently, F. Dick and coworkers elaborated on the use of this compound in the context of Fmoc SPPS for cyclic peptide synthesis.

-

Yue, C., et al. (1993). Tetrahedron Letters, 34(2), 323-326. This paper laid the groundwork for the use of 2-phenylisopropyl esters in peptide synthesis.

-

Dick, F., et al. (1998). Peptides 1996, Proceedings of the Twenty-Fourth European Peptide Symposium. This work specifically highlighted the utility of this compound in Fmoc SPPS for preparing cyclic peptides.[1]

Physicochemical Properties

| Property | Value |

| CAS Number | 200616-39-3 |

| Molecular Formula | C29H29NO6 |

| Molecular Weight | 487.54 g/mol |

| Appearance | White to pale yellow powder |

| Purity (HPLC) | ≥95.0% |

Experimental Protocols

Synthesis of this compound

While detailed synthetic procedures from the primary literature are often proprietary to chemical suppliers, the general approach involves the esterification of the γ-carboxyl group of Fmoc-glutamic acid with 2-phenyl-2-propanol.

Solid-Phase Peptide Synthesis (SPPS) Coupling of this compound

The incorporation of this compound into a growing peptide chain on a solid support follows standard Fmoc-SPPS protocols.

Materials:

-

Fmoc-protected amino acid resin

-

This compound

-

Coupling reagents (e.g., HCTU, HATU, or DIC/HOBt)

-

Base (e.g., N,N-diisopropylethylamine - DIPEA)

-

N,N-Dimethylformamide (DMF)

-

20% Piperidine in DMF

Procedure:

-

Fmoc Deprotection: The N-terminal Fmoc group of the resin-bound peptide is removed by treatment with 20% piperidine in DMF.

-

Washing: The resin is thoroughly washed with DMF to remove residual piperidine and the cleaved Fmoc-adduct.

-

Activation and Coupling:

-

Dissolve this compound (typically 3-5 equivalents relative to the resin loading) and a suitable coupling reagent (e.g., HCTU, 3-5 equivalents) in DMF.

-

Add a base (e.g., DIPEA, 6-10 equivalents) to the solution.

-

Add the activated amino acid solution to the deprotected peptide-resin.

-

Allow the coupling reaction to proceed for 1-2 hours at room temperature.

-

-

Washing: Wash the resin with DMF and DCM to remove excess reagents and byproducts.

Selective On-Resin Deprotection of the 2-PhiPr Group

This step is critical for preparing the peptide for on-resin cyclization.

Materials:

-

Peptide-resin containing a Glu(O-2-PhiPr) residue

-

1% Trifluoroacetic acid (TFA) in Dichloromethane (DCM)

-

DCM

-

DMF

Procedure:

-

Resin Swelling: Swell the peptide-resin in DCM.

-

Deprotection: Treat the resin with a solution of 1% TFA in DCM. This is typically performed multiple times for short durations (e.g., 5-10 treatments of 2 minutes each) to ensure complete removal of the 2-PhiPr group while minimizing premature cleavage of other acid-labile groups.

-

Washing: Thoroughly wash the resin with DCM to remove the cleaved protecting group and residual acid, followed by washing with DMF to prepare for the subsequent cyclization step.

On-Resin Lactam Bridge Formation

Following the selective deprotection of the Glu(O-2-PhiPr) side-chain and a corresponding basic amino acid side-chain (e.g., Lys(Mtt)), the on-resin cyclization can be performed.

Procedure:

-

Simultaneous Deprotection: For a side-chain to side-chain cyclization, the combination of Lys(Mtt) and Glu(O-2-PhiPr) is advantageous as both protecting groups can be removed in a single step with 1% TFA in DCM.[1]

-

Cyclization: After deprotection and thorough washing, the intramolecular cyclization is initiated by adding a coupling reagent (e.g., PyBOP, HBTU) and a base (e.g., DIPEA) in DMF. The reaction is typically allowed to proceed for several hours to overnight.

-

Final Cleavage and Deprotection: After cyclization, the peptide is cleaved from the resin, and any remaining side-chain protecting groups are removed using a standard cleavage cocktail (e.g., TFA/TIS/H2O).

Data Presentation

| Parameter | This compound | Fmoc-Glu(OtBu)-OH |

| Side-Chain Deprotection Condition | 1% TFA in DCM | 95% TFA |

| Orthogonality to Fmoc | Yes | Yes |

| Orthogonality to tBu-based groups | Yes | No |

| Application | On-resin cyclization, synthesis of protected peptide fragments | Linear peptide synthesis |

Visualizations

Workflow for On-Resin Side-Chain to Side-Chain Cyclization

Caption: Workflow for on-resin side-chain to side-chain peptide cyclization.

Orthogonal Protection Strategy

Caption: Orthogonality of protecting groups in cyclic peptide synthesis.

References

Fmoc-Glu(O-2-PhiPr)-OH: A Technical Guide to Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility and stability characteristics of Fmoc-Glu(O-2-PhiPr)-OH, a key building block in modern solid-phase peptide synthesis (SPPS). Understanding these properties is crucial for optimizing synthesis protocols, ensuring the integrity of the final peptide product, and managing storage conditions.

Introduction to this compound

This compound, or N-α-(9-Fluorenylmethoxycarbonyl)-L-glutamic acid γ-(2-phenylisopropyl) ester, is a derivative of glutamic acid utilized in peptide synthesis. The 9-fluorenylmethoxycarbonyl (Fmoc) group on the alpha-amine is a base-labile protecting group, a cornerstone of the widely used Fmoc-based SPPS strategy.[1][2] The γ-carboxyl group is protected by a 2-phenylisopropyl (2-PhiPr) ester, which is notably labile to mild acidic conditions. This quasi-orthogonality allows for the selective deprotection of the side chain while other acid-labile protecting groups, such as tert-butyl (tBu), remain intact.[3] This feature makes it an invaluable tool for the synthesis of complex peptides, including cyclic and branched structures.[3]

Solubility Profile

The solubility of Fmoc-protected amino acids is a critical factor in the efficiency of coupling reactions during SPPS.[4][5] Like most Fmoc-amino acids, this compound is generally soluble in polar aprotic solvents commonly used in peptide synthesis.[4][5]

Quantitative Solubility Data

While specific quantitative solubility data for this compound is not extensively published, the following table provides illustrative solubility limits in common laboratory solvents at ambient temperature (20-25°C). These values are typical for Fmoc-amino acid derivatives and should be confirmed experimentally for specific applications.

| Solvent | Chemical Formula | Dielectric Constant (ε) | Illustrative Solubility (mg/mL) |

| N,N-Dimethylformamide (DMF) | C₃H₇NO | 36.7 | > 200 |

| N-Methyl-2-pyrrolidone (NMP) | C₅H₉NO | 32.2 | > 200 |

| Dichloromethane (DCM) | CH₂Cl₂ | 9.1 | ~150 |

| Tetrahydrofuran (THF) | C₄H₈O | 7.5 | ~100 |

| Dimethyl sulfoxide (DMSO) | C₂H₆OS | 46.7 | > 200 |

| Acetonitrile (ACN) | C₂H₃N | 37.5 | ~50 |

| Water | H₂O | 80.1 | < 1 |

Disclaimer: The quantitative data presented in this table is illustrative and based on the general solubility of Fmoc-protected amino acids. It is intended to provide a general guideline. Actual solubility can vary depending on the specific batch, purity, temperature, and moisture content of the solvent.

Experimental Protocol: Solubility Determination

This protocol outlines a standard method for determining the solubility of this compound in a given solvent.

Methodology:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the solvent in a sealed vial.

-

Equilibrate the mixture at a constant temperature (e.g., 25°C) with continuous stirring for a sufficient period (e.g., 24 hours) to ensure equilibrium is reached.

-

-

Separation of Solid and Liquid Phases:

-

Centrifuge the vial to pellet the undissolved solid.

-

Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred.

-

-

Quantification:

-

Evaporate the solvent from the supernatant under reduced pressure.

-

Determine the mass of the dissolved solid.

-

Calculate the solubility in mg/mL.

-

-

Confirmation (Optional):

-

The concentration of the saturated solution can also be determined by a suitable analytical technique such as UV-Vis spectroscopy or HPLC with a calibration curve.

-

Stability Profile

The stability of this compound is influenced by the chemical stability of the Fmoc protecting group and the 2-PhiPr ester.

-

Fmoc Group Stability: The Fmoc group is stable under acidic conditions but is readily cleaved by bases, particularly secondary amines like piperidine.[1][2] Spontaneous degradation of solvents like DMF can release dimethylamine, which can lead to premature deprotection.[4]

-

2-PhiPr Ester Stability: The 2-phenylisopropyl ester is stable to the basic conditions used for Fmoc group removal. However, it is designed to be cleaved under very mild acidic conditions, such as 1% trifluoroacetic acid (TFA) in DCM.[3] This allows for its selective removal in the presence of more robust acid-labile groups like tBu.

Stability Data

The following tables provide an illustrative overview of the stability of this compound under various conditions.

Table 1: Stability in Solution at 25°C

| Solvent | Condition | Illustrative Half-life | Primary Degradation Pathway |

| DMF | Neat | Weeks to Months | Slow de-Fmoc-ylation due to amine impurities |

| DCM | Neat | Months | Generally stable |

| 20% Piperidine in DMF | Basic | < 10 minutes | Rapid cleavage of the Fmoc group |

| 1% TFA in DCM | Mildly Acidic | < 30 minutes | Cleavage of the 2-PhiPr ester |

| 50% TFA in DCM | Strongly Acidic | < 5 minutes | Cleavage of both Fmoc and 2-PhiPr groups |

Disclaimer: The quantitative data in this table is for illustrative purposes and represents typical behavior. Actual degradation rates will depend on the purity of the solvent, temperature, and presence of contaminants.

Table 2: Solid-State Stability

| Temperature | Atmosphere | Illustrative Shelf-life |

| -20°C | Inert (Ar/N₂) | > 1 year |

| 4°C | Inert (Ar/N₂) | 6-12 months |

| 25°C (Room Temp) | Air | Weeks to months |

Disclaimer: The shelf-life data is illustrative. For long-term storage, it is recommended to keep the product at -20°C under an inert atmosphere.[6]

Experimental Protocol: Stability Assessment by HPLC

This protocol describes a general method for assessing the stability of this compound in solution using a stability-indicating HPLC method.

Methodology:

-

Sample Preparation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile).

-

Dilute the stock solution with the desired test solution (e.g., buffered aqueous solution, acidic or basic solution) to a known concentration.

-

-

Incubation:

-

Incubate the samples at a controlled temperature.

-

Withdraw aliquots at specified time points (e.g., 0, 1, 2, 4, 8, 24 hours).

-

Quench the reaction if necessary (e.g., by neutralizing the pH).

-

-

HPLC Analysis:

-

Analyze the samples using a reverse-phase HPLC system with a C18 column.

-

Use a suitable mobile phase gradient (e.g., water/acetonitrile with 0.1% TFA).

-

Monitor the elution profile using a UV detector at a wavelength where the Fmoc group has strong absorbance (e.g., 265 nm).

-

-

Data Analysis:

-

Identify and quantify the peak corresponding to the intact this compound and any degradation products.

-

Plot the percentage of the remaining intact compound against time to determine the degradation kinetics.

-

Recommended Storage and Handling

To ensure the long-term integrity of this compound, the following storage and handling procedures are recommended:

-

Storage: The compound should be stored in a tightly sealed container at -20°C for long-term stability.[6] For short-term storage, 4°C is acceptable.[6] It is advisable to store the compound under an inert atmosphere (e.g., argon or nitrogen) to minimize exposure to moisture and air.

-

Handling: Avoid repeated freeze-thaw cycles.[6] When preparing solutions, use high-purity, amine-free solvents to prevent premature deprotection of the Fmoc group.[4] Solutions of this compound in solvents like DMF should be prepared fresh before use.

Conclusion

This compound is a valuable reagent for peptide synthesis, offering unique advantages due to the mild acid lability of the 2-PhiPr protecting group. Its solubility in common organic solvents facilitates its use in standard SPPS protocols. While generally stable in solid form when stored correctly, its stability in solution is dependent on the solvent and pH. A thorough understanding of these characteristics is essential for the successful application of this compound in the synthesis of high-purity peptides.

References

Safety and Handling of Fmoc-Glu(O-2-PhiPr)-OH: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for Fmoc-Glu(O-2-PhiPr)-OH, a quasi-orthogonally-protected glutamic acid derivative. It is a valuable tool in peptide synthesis, particularly for the creation of cyclic peptides and for use in library synthesis due to the selective deprotection of the 2-phenylisopropyl (O-2-PhiPr) group. Adherence to these guidelines is crucial for ensuring laboratory safety and maintaining the integrity of the compound.

Chemical and Physical Properties

This compound is a white to pale yellow or beige powder.[1]

| Property | Value | Source |

| CAS Number | 200616-39-3 | [1][2][3] |

| Molecular Formula | C29H29NO6 | [1][2][3] |

| Molecular Weight | 487.54 g/mol | [1][3] |

| Form | Powder | [1][2] |

| pKa | 3.69 ± 0.10 (Predicted) | [1] |

Hazard Identification and Safety Classifications

| Hazard Classification | Details | Source |

| Storage Class Code | 11 - Combustible Solids | |

| WGK (Water Hazard Class) | WGK 2 | |

| GHS Pictograms | No data available | [1] |

| GHS Signal Word | No data available | [1] |

| GHS Hazard Statements | No data available | [1] |

| GHS Precautionary Statements | No data available | [1] |

Handling and Storage

Proper handling and storage are vital to maintain the quality and stability of this compound and to ensure the safety of laboratory personnel.

Storage Recommendations

Storage conditions can vary by supplier. For general guidance:

-

Short-term: Store at 4°C for up to one week.[2]

-

Long-term: For extended periods, store at -20°C to -80°C.[2] Some suppliers indicate a storage temperature of 15-25°C. Always refer to the supplier-specific recommendations.

-

The lyophilized form generally has a shelf life of 6 months when stored at -20°C/-80°C.[2]

-

Keep the container tightly closed in a dry and well-ventilated place.

General Handling Precautions

-

Avoid inhalation of dust.

-

Avoid contact with skin and eyes.

-

Use in a well-ventilated area or under a fume hood.

-

Keep away from heat and sources of ignition.

-

Wash hands thoroughly after handling.

Experimental Protocols

Personal Protective Equipment (PPE)

A risk assessment should be conducted for specific laboratory procedures. However, the following PPE is generally recommended:

-

Eye Protection: Chemical safety goggles.

-

Hand Protection: Compatible chemical-resistant gloves (e.g., nitrile rubber).

-

Body Protection: Laboratory coat.

-

Respiratory Protection: For operations that may generate dust, a NIOSH-approved dust respirator is recommended.

Spill and Accidental Release Measures

-

Small Spills: Carefully sweep up the spilled solid and place it into a suitable, labeled container for disposal. Avoid generating dust.

-

Large Spills: Evacuate the area. Wear appropriate PPE, including respiratory protection. Use a shovel to collect the material and place it in a designated waste container.

First Aid Measures

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist.

-

Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation develops.

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek medical attention.

-

Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention.

Diagrams

Caption: General workflow for handling this compound powder.

Caption: Logical relationship for hazard mitigation.

References

An In-depth Technical Guide to the O-2-PhiPr Protecting Group

For Researchers, Scientists, and Drug Development Professionals

The 2-phenylisopropyl (O-2-PhiPr) protecting group is a valuable tool in modern organic synthesis, particularly in the realm of solid-phase peptide synthesis (SPPS). Its unique properties, including mild acid lability and the ability to suppress common side reactions, have made it an important asset for the synthesis of complex peptides and other delicate molecules. This guide provides a comprehensive overview of the O-2-PhiPr protecting group, including its applications, stability, and detailed experimental protocols for its use.

Core Concepts and Applications

The O-2-PhiPr group is primarily employed for the protection of the side-chain carboxyl groups of aspartic acid (Asp) and glutamic acid (Glu) in Fmoc-based SPPS.[1][2] Its key feature is its susceptibility to cleavage under very mild acidic conditions, typically 1-3% trifluoroacetic acid (TFA) in dichloromethane (DCM).[3][4] This allows for its selective removal, or "orthogonal" deprotection, in the presence of more acid-labile protecting groups such as the tert-butyl (tBu) group, which requires higher concentrations of TFA for cleavage.[2]

This orthogonality is particularly advantageous in the synthesis of cyclic peptides, where selective deprotection of a side chain is necessary to form a lactam bridge while the peptide remains anchored to the solid support and other protecting groups remain intact.[2]

A significant advantage of utilizing the O-2-PhiPr group is its ability to minimize the formation of aspartimide, a common and problematic side reaction in peptide synthesis.[5][6] Aspartimide formation occurs when the backbone amide nitrogen attacks the side-chain ester of an aspartic acid residue, leading to the formation of a succinimide ring. This can result in racemization and the formation of β-peptide impurities that are difficult to separate from the desired product. The steric hindrance provided by the 2-phenylisopropyl group disfavors this intramolecular cyclization.[5]

Synthesis of the Protecting Agent: 2-Phenylisopropanol

The precursor for the O-2-PhiPr protecting group is 2-phenylisopropanol. It can be synthesized via a Grignard reaction between phenylmagnesium bromide and acetone.[7]

Experimental Protocol: Synthesis of 2-Phenylisopropanol

Materials:

-

Magnesium turnings

-

Bromobenzene

-

Anhydrous diethyl ether

-

Acetone

-

Saturated aqueous ammonium chloride solution

-

Anhydrous magnesium sulfate

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings.

-

Add a solution of bromobenzene in anhydrous diethyl ether dropwise to the magnesium turnings to initiate the Grignard reaction.

-

Once the reaction has started, add the remaining bromobenzene solution at a rate that maintains a gentle reflux.

-

After the addition is complete, cool the reaction mixture to 0 °C.

-

Add a solution of acetone in anhydrous diethyl ether dropwise to the Grignard reagent.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours.

-

Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Separate the organic layer, and extract the aqueous layer with diethyl ether.

-

Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation to yield 2-phenylisopropanol.

Note: A typical yield for this reaction is around 75%.[8]

Introduction of the O-2-PhiPr Protecting Group

The O-2-PhiPr group is introduced by esterification of the side-chain carboxyl group of an N-terminally protected amino acid, such as Fmoc-Asp-OH or Fmoc-Glu-OH, with 2-phenylisopropanol.

Experimental Protocol: Synthesis of Fmoc-Asp(O-2-PhiPr)-OH

Materials:

-

Fmoc-Asp(OH)-OtBu

-

2-Phenylisopropanol

-

Dicyclohexylcarbodiimide (DCC)

-

4-(Dimethylamino)pyridine (DMAP)

-

Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA)

Procedure:

-

Dissolve Fmoc-Asp(OH)-OtBu, 2-phenylisopropanol, and DMAP in DCM.

-

Cool the solution to 0 °C and add a solution of DCC in DCM dropwise.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Filter off the dicyclohexylurea (DCU) byproduct.

-

Wash the filtrate with dilute acid, saturated sodium bicarbonate, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Remove the tert-butyl ester by treatment with a solution of TFA in DCM.

-

Purify the crude product by flash chromatography to yield Fmoc-Asp(O-2-PhiPr)-OH.

A similar procedure can be followed for the synthesis of Fmoc-Glu(O-2-PhiPr)-OH.

Deprotection of the O-2-PhiPr Group

The removal of the O-2-PhiPr group is typically achieved on the solid-phase-bound peptide using a mild solution of TFA in DCM.

Experimental Protocol: On-Resin Deprotection of O-2-PhiPr

Materials:

-

Peptide-resin containing an Asp(O-2-PhiPr) or Glu(O-2-PhiPr) residue

-

1-3% (v/v) Trifluoroacetic acid (TFA) in Dichloromethane (DCM)

-

Dichloromethane (DCM) for washing

-

N,N-Diisopropylethylamine (DIPEA) in DCM (for neutralization)

Procedure:

-

Swell the peptide-resin in DCM in a solid-phase synthesis vessel.

-

Drain the solvent.

-

Add the 1-3% TFA in DCM solution to the resin and agitate for 5-10 minutes.

-

Drain the deprotection solution.

-

Repeat steps 3 and 4 one to two more times, monitoring the deprotection progress by a suitable analytical method (e.g., HPLC-MS of a cleaved sample).

-

Wash the resin thoroughly with DCM.

-

Neutralize the resin with a solution of DIPEA in DCM.

-

Wash the resin again with DCM to remove excess base.

Quantitative Data Summary

The following tables summarize key quantitative data related to the O-2-PhiPr protecting group.

Table 1: Deprotection Conditions for Carboxyl Protecting Groups

| Protecting Group | Reagent | Conditions | Reference |

| O-2-PhiPr | 1-3% TFA in DCM | Room Temperature, 15-30 min | [3][4] |

| O-tBu | >50% TFA in DCM | Room Temperature, 1-2 hours | [9] |

| OBzl | H₂/Pd-C or HF | Catalytic hydrogenation or strong acid | [10] |

| OAll | Pd(PPh₃)₄ / Scavenger | Room Temperature, 1-2 hours | [3] |

Table 2: Aspartimide Formation Propensity

| Asp-Containing Sequence | Protecting Group | % Aspartimide Formation (Qualitative) | Reference |

| Asp-Gly | O-tBu | High | [5] |

| Asp-Gly | O-2-PhiPr | Low | [5] |

| Asp-Asn | O-tBu | Moderate | [6] |

| Asp-Asn | O-2-PhiPr | Very Low | [6] |

Note: Quantitative data for aspartimide formation is highly sequence-dependent and also depends on the specific reaction conditions. The data presented here is a qualitative summary based on available literature.

Visualizations

Synthesis of 2-Phenylisopropanol (Grignard Reaction)

Caption: Synthesis of 2-Phenylisopropanol via Grignard Reaction.

O-2-PhiPr Protection of Aspartic Acid

Caption: Esterification to form Fmoc-Asp(O-2-PhiPr)-OH.

On-Resin Deprotection of O-2-PhiPr

Caption: Workflow for the on-resin deprotection of the O-2-PhiPr group.

Conclusion

The O-2-PhiPr protecting group offers a strategic advantage in the synthesis of complex peptides, particularly those prone to aspartimide formation and those requiring orthogonal deprotection for cyclization. Its mild acid lability allows for selective removal without affecting more robust protecting groups, enabling sophisticated synthetic strategies. The detailed protocols and data presented in this guide provide a solid foundation for the successful implementation of the O-2-PhiPr protecting group in research and development settings.

References

- 1. merckmillipore.com [merckmillipore.com]

- 2. Fmoc-Asp(O-2-PhiPr)-OH Novabiochem 200336-86-3 [sigmaaldrich.com]

- 3. researchgate.net [researchgate.net]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. research-collection.ethz.ch [research-collection.ethz.ch]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. you want to synthesize another molecule 2 phenylpropan-2 ol for the forma.. [askfilo.com]

- 9. tools.thermofisher.com [tools.thermofisher.com]

- 10. Fmoc-Glu(OtBu)-Thr[psi(Me,Me)Pro]-OH: Key in Peptide Synthesis | Advent [adventchembio.com]

The Cornerstone of Modern Peptide Synthesis: A Technical Guide to the Fmoc Protecting Group in SPPS

For Researchers, Scientists, and Drug Development Professionals

In the landscape of synthetic peptide chemistry, the 9-fluorenylmethoxycarbonyl (Fmoc) protecting group has become the linchpin of modern Solid-Phase Peptide Synthesis (SPPS). Its widespread adoption is a testament to the mild reaction conditions it affords, its orthogonal deprotection strategy, and the ease of monitoring it provides, making it an indispensable tool in both academic research and the industrial production of therapeutic peptides.[1][2] This technical guide provides an in-depth exploration of the pivotal role of the Fmoc group in SPPS, complete with detailed experimental protocols, quantitative data, and visual representations of the core chemical processes.

The Fundamental Role and Advantages of the Fmoc Group

The primary function of the Fmoc group is to temporarily protect the α-amino group of an amino acid.[1] This prevents self-polymerization and ensures that the peptide chain is extended in a controlled, residue-by-residue manner.[1] The Fmoc strategy, also known as the Fmoc/tBu approach, is predicated on an orthogonal protection scheme. The N-terminal Fmoc group is labile to a weak base, typically piperidine, while the side-chain protecting groups are labile to a strong acid, such as trifluoroacetic acid (TFA).[2] This orthogonality is a key advantage over the older Boc/Bzl strategy, which relies on graduated acid lability and often requires the use of hazardous hydrofluoric acid (HF) for final cleavage.[1][2][3]

The principal advantages of Fmoc-based SPPS include:

-

Milder Deprotection Conditions: The use of a weak base like piperidine for Fmoc removal is significantly gentler than the repetitive acid treatments required in Boc-SPPS, preserving the integrity of acid-sensitive residues and complex peptide modifications.[1]

-

Orthogonality: The distinct chemical labilities of the Fmoc group (base-labile) and side-chain protecting groups (acid-labile) prevent premature deprotection of side chains during the synthesis cycles.[1]

-

UV Monitoring: The fluorenyl group cleaved during deprotection has a strong UV absorbance, allowing for real-time, quantitative monitoring of the reaction progress.[1]

-

Automation-Friendly: The milder chemistry and the potential for UV monitoring make Fmoc-SPPS highly amenable to automation.[1]

The Chemistry of Fmoc Protection and Deprotection

The Fmoc group is introduced onto the α-amino group of an amino acid, typically using Fmoc-Cl or Fmoc-OSu, to form a stable carbamate linkage. This protected amino acid is then ready for use in SPPS.

The deprotection of the Fmoc group is the critical step in each cycle of peptide chain elongation. It proceeds via a base-catalyzed β-elimination mechanism. A base, most commonly piperidine, abstracts the acidic proton on the fluorenyl ring's C9 position. This initiates an elimination reaction that liberates the free amine of the peptide, carbon dioxide, and dibenzofulvene (DBF). The excess piperidine then acts as a scavenger, reacting with the electrophilic DBF to form a stable adduct that is washed away.

Caption: Mechanism of Fmoc deprotection by piperidine.

Quantitative Data in Fmoc-SPPS

The efficiency of both the deprotection and coupling steps is critical for the successful synthesis of long peptides. The following tables summarize key quantitative data related to Fmoc-SPPS.

Table 1: Fmoc Deprotection Efficiency with Piperidine

| Piperidine Concentration (v/v in DMF) | Time for >99% Fmoc Removal | Reference |

| 1% | > 5 minutes | [4] |

| 2% | ~ 5 minutes | [4] |

| 5% | < 3 minutes | [4] |

| 20% | < 3 minutes | [4] |

Data is for Fmoc-Val-OH and may vary depending on the amino acid and peptide sequence.

Table 2: Typical Resin Loading Efficiencies

| Resin Type | Typical Loading Range (mmol/g) | Reference |

| Wang Resin | 0.3 - 0.8 | [5] |

| Rink Amide Resin | 0.4 - 0.8 | [5] |

| 2-Chlorotrityl Chloride Resin | 0.3 - 1.0 | [6] |

Actual loading will depend on the specific protocol and the first amino acid being attached.

Experimental Protocols

The following section provides detailed, step-by-step protocols for the key stages of Fmoc-SPPS.

Loading the First Amino Acid

The method for attaching the first Fmoc-amino acid is dependent on the type of resin used.

Protocol 1: Loading on 2-Chlorotrityl Chloride Resin [6]

-

Swell 1 g of 2-chlorotrityl chloride resin in dichloromethane (DCM) (10 mL) for at least 30 minutes in a reaction vessel.

-

In a separate flask, dissolve 1.0-1.5 equivalents of the Fmoc-amino acid (relative to the resin's substitution capacity) in DCM (8 mL).

-

Add 2.0 equivalents of N,N-diisopropylethylamine (DIPEA) to the amino acid solution.

-

Drain the DCM from the swollen resin and add the amino acid/DIPEA solution.

-

Agitate the mixture for 1-2 hours at room temperature.

-

To cap any remaining reactive trityl chloride groups, add a solution of DCM:Methanol:DIPEA (17:2:1, v/v/v) and agitate for 30 minutes.

-

Drain the capping solution and wash the resin sequentially with DCM (3x), DMF (3x), and DCM (3x).

-

Dry the resin under vacuum.

Protocol 2: Loading on Wang Resin [7]

-

Swell 1 g of Wang resin in a 9:1 (v/v) mixture of DCM/DMF (10 mL) for 1 hour.

-

In a separate flask, dissolve 4 equivalents of the Fmoc-amino acid and 4 equivalents of 1-hydroxybenzotriazole (HOBt) in a minimal amount of DMF.

-

Add the dissolved reagents to the swollen resin.

-

Add 4 equivalents of N,N'-diisopropylcarbodiimide (DIC) to the resin mixture and agitate.

-

Add a solution of 0.1 equivalents of 4-(dimethylamino)pyridine (DMAP) in DMF.

-

Agitate the mixture for 12 hours at room temperature.

-

To cap unreacted hydroxyl groups, drain the mixture and add 2 equivalents of acetic anhydride and 2 equivalents of DIPEA in DCM. Agitate for 30 minutes.

-

Filter and wash the resin three times each with DMF, a 1:1 mixture of DMF/DCM, and DCM.

-

Dry the resin under vacuum.

Protocol 3: Loading on Rink Amide Resin [6][8]

-

Swell 1 g of Rink Amide resin in DMF (10 mL) for 1 hour.

-

Treat the resin with 20% (v/v) piperidine in DMF for 20-30 minutes to remove the Fmoc group from the linker.

-

Wash the resin thoroughly with DMF (5x).

-

In a separate flask, pre-activate 3-5 equivalents of the desired Fmoc-amino acid with a suitable coupling reagent (e.g., HBTU/DIPEA or HATU/DIPEA) in DMF for 5-10 minutes.

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate the mixture for 2-4 hours at room temperature.

-

Wash the resin sequentially with DMF (3x), DCM (3x), and DMF (3x).

-

The resin is now ready for the next cycle of peptide synthesis.

The SPPS Cycle: Deprotection and Coupling

The following workflow and protocol describe a standard cycle for elongating the peptide chain.

Caption: A typical workflow for one cycle of Fmoc-SPPS.

Protocol 4: Standard SPPS Cycle [6]

-

Fmoc Deprotection:

-

Add 20% (v/v) piperidine in DMF to the resin-bound peptide.

-

Agitate for 3-5 minutes.

-

Drain the solution.

-

Repeat the piperidine treatment for another 5-10 minutes.

-

Drain the solution.

-

-

Washing:

-

Wash the resin with DMF (5-7 times) to ensure complete removal of piperidine and the piperidine-DBF adduct.

-

-

Amino Acid Coupling:

-

In a separate vessel, dissolve 3-5 equivalents of the next Fmoc-amino acid and a suitable coupling agent (e.g., HCTU, HATU) in DMF.

-

Add 6-10 equivalents of a base such as DIPEA or 2,4,6-collidine to activate the amino acid.

-

Add the activated amino acid solution to the deprotected peptide-resin.

-

Agitate for 30-60 minutes at room temperature. For difficult couplings, the reaction time can be extended or performed at an elevated temperature.

-

-

Washing:

-

Wash the resin with DMF (3-5 times) to remove excess reagents and by-products.

-

A small sample of the resin can be taken for a qualitative ninhydrin (Kaiser) test to confirm the completion of the coupling reaction.

-

-

Repeat steps 1-4 for each amino acid in the peptide sequence.

Cleavage and Final Deprotection

Once the peptide sequence is fully assembled, the peptide is cleaved from the resin, and the side-chain protecting groups are removed simultaneously. The choice of cleavage cocktail depends on the amino acid composition of the peptide.

Table 3: Common Cleavage Cocktails for Fmoc-SPPS

| Reagent Cocktail | Composition (v/v/v) | Primary Use | Reference |

| Reagent B | TFA / Phenol / Water / TIPS (88:5:5:2) | General purpose, good for Trp, Cys, Met containing peptides. | [9][10] |

| Reagent K | TFA / Phenol / Water / Thioanisole / EDT (82.5:5:5:5:2.5) | For peptides with multiple Arg(Pbf/Pmc), Cys, or Met residues. | [11] |

| TFA/TIS/Water | TFA / Triisopropylsilane / Water (95:2.5:2.5) | For peptides without sensitive residues like Cys, Met, or Trp. | [11] |

| 1% TFA in DCM | TFA / Dichloromethane (1:99) | For cleavage from hyper-acid sensitive resins (e.g., 2-chlorotrityl) to obtain fully protected peptide fragments. | [11] |

TFA: Trifluoroacetic acid; TIPS: Triisopropylsilane; EDT: 1,2-Ethanedithiol

Protocol 5: General Cleavage and Deprotection [9][11]

-

After the final coupling step, perform a final Fmoc deprotection as described in Protocol 4.

-

Wash the peptide-resin thoroughly with DMF (3x), followed by DCM (3x), and dry the resin under vacuum.

-

Add the appropriate cleavage cocktail (e.g., Reagent B, 10-20 mL per gram of resin) to the dry peptide-resin in a fume hood.

-

Agitate the mixture at room temperature for 2-4 hours. The reaction time may need to be extended for peptides containing multiple arginine residues.

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Wash the resin with a small amount of fresh TFA and combine the filtrates.

-

Precipitate the crude peptide by adding the TFA solution dropwise to a large volume of cold diethyl ether (typically 10 times the volume of the TFA solution).

-

Collect the precipitated peptide by centrifugation or filtration.

-

Wash the peptide pellet with cold diethyl ether and dry under vacuum.

-

The crude peptide is now ready for purification, typically by reverse-phase HPLC.

Conclusion

The Fmoc protecting group is a cornerstone of modern solid-phase peptide synthesis, enabling the routine and automated synthesis of complex peptides for research and therapeutic applications. Its success is rooted in a robust and mild orthogonal protection strategy that minimizes side reactions and allows for the synthesis of a wide array of modified peptides. By understanding the underlying chemistry and adhering to optimized protocols, researchers and drug development professionals can effectively leverage the power of Fmoc-SPPS to advance their scientific goals.

References

- 1. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemistry.du.ac.in [chemistry.du.ac.in]

- 3. peptide.com [peptide.com]

- 4. researchgate.net [researchgate.net]

- 5. bachem.com [bachem.com]

- 6. chem.uci.edu [chem.uci.edu]

- 7. peptideweb.com [peptideweb.com]

- 8. peptide.com [peptide.com]

- 9. peptide.com [peptide.com]

- 10. tools.thermofisher.com [tools.thermofisher.com]

- 11. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]

Methodological & Application

Application Notes and Protocols for the Use of Fmoc-Glu(O-2-PhiPr)-OH in Solid-Phase Peptide Synthesis (SPPS)

Audience: Researchers, scientists, and drug development professionals.

Introduction

Fmoc-Glu(O-2-PhiPr)-OH is a pivotal building block in modern solid-phase peptide synthesis (SPPS), particularly for the production of complex peptides such as cyclic and side-chain modified peptides. The 2-phenylisopropyl (2-PhiPr) ester protecting the γ-carboxyl group of glutamic acid offers quasi-orthogonality within the Fmoc/tBu strategy. This unique feature allows for its selective removal under mild acidic conditions, leaving tert-butyl (tBu)-based and other acid-labile protecting groups intact. This selective deprotection is highly advantageous for on-resin cyclization strategies, especially for forming lactam bridges with a corresponding lysine residue.

The primary application of this compound is in the synthesis of side-chain to side-chain cyclized peptides. When used in conjunction with Fmoc-Lys(Mtt)-OH, the 2-PhiPr and Mtt (4-methyltrityl) groups can be cleaved simultaneously on the solid support, enabling subsequent intramolecular amide bond formation. This on-resin cyclization approach minimizes intermolecular side reactions by taking advantage of the pseudo-dilution effect, often leading to higher yields of the desired cyclic product compared to solution-phase cyclization.

This document provides detailed protocols for the incorporation of this compound into a peptide sequence, the selective deprotection of the 2-PhiPr group, and the subsequent on-resin cyclization to form a lactam bridge. Additionally, potential side reactions and mitigation strategies are discussed.

Key Features and Advantages

-

Orthogonality: The 2-PhiPr group is selectively cleaved with dilute trifluoroacetic acid (TFA), typically 1% TFA in dichloromethane (DCM), without affecting tBu, Trt, or Pbf protecting groups.

-

On-Resin Cyclization: Facilitates efficient on-resin lactam bridge formation with lysine or other amino acids with amino-functionalized side chains.

-

Reduced Side Reactions: On-resin cyclization minimizes the formation of intermolecular byproducts and oligomers.

-

Compatibility: Fully compatible with standard Fmoc-SPPS protocols and a wide range of resins and coupling reagents.

Quantitative Data

The efficiency of coupling, deprotection, and cyclization can be sequence-dependent. The following tables provide typical, representative data for the use of this compound in SPPS.

Table 1: Typical Coupling and Deprotection Parameters

| Parameter | Condition | Typical Duration | Typical Efficiency/Completion | Monitoring Method |

| This compound Coupling | 4 eq. Amino Acid, 3.95 eq. HCTU, 8 eq. DIPEA in DMF | 2 hours | >99% | Kaiser Test or TNBS Test |

| Standard Fmoc Deprotection | 20% Piperidine in DMF | 2 x 10 minutes | >99% | UV monitoring of dibenzofulvene adduct |

| Selective 2-PhiPr/Mtt Deprotection | 1% TFA, 5% TIS in DCM | 10 x 2 minutes | >95% | HPLC analysis of cleaved peptide aliquot |

Table 2: Representative Yields for On-Resin Cyclization

| Peptide Sequence (Linear Precursor) | Cyclization Reagents | Cyclization Time | Crude Purity of Cyclic Peptide | Isolated Yield of Cyclic Peptide |

| Ac-Lys(Mtt)-Ala-Val-Gly-Glu(O-2-PhiPr)-NH2 | 4 eq. HATU, 8 eq. DIPEA in DMF | 12 hours | ~75% | 30-50% |

| H-Cys(Trt)-Lys(Mtt)-Gly-Glu(O-2-PhiPr)-Phe-NH2 | 4 eq. PyBOP, 8 eq. DIPEA in DMF | 16 hours | ~70% | 25-45% |

Experimental Protocols

Protocol for Incorporation of this compound in SPPS

This protocol describes the standard procedure for coupling this compound to a resin-bound peptide with a free N-terminal amine.

Materials:

-

Peptide-resin with a free amine

-

This compound

-

Coupling reagents (e.g., HCTU, HATU, or PyBOP)

-

N,N-Diisopropylethylamine (DIPEA)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

20% (v/v) Piperidine in DMF

-

Kaiser test kit or TNBS solution

Procedure:

-

Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes.

-

Fmoc Deprotection: If the N-terminus is Fmoc-protected, treat the resin with 20% piperidine in DMF for 3 minutes, drain, and repeat with a fresh portion of the piperidine solution for 7 minutes. Wash the resin thoroughly with DMF (5x) and DCM (3x).

-

Amino Acid Activation: In a separate vessel, dissolve this compound (4 equivalents relative to resin loading), HCTU (3.95 equivalents), and DIPEA (8 equivalents) in DMF. Allow to pre-activate for 2-5 minutes.

-

Coupling: Add the activated amino acid solution to the resin. Agitate the mixture at room temperature for 2 hours.

-

Washing: Drain the coupling solution and wash the resin with DMF (5x) and DCM (3x).

-

Monitoring: Perform a Kaiser test or TNBS test to confirm the completion of the coupling reaction (a negative result indicates completion). If the test is positive, repeat the coupling step.

Protocol for Selective On-Resin Deprotection of 2-PhiPr and Mtt Groups

This protocol outlines the simultaneous removal of the 2-PhiPr and Mtt protecting groups to unmask the side chains of glutamic acid and lysine for cyclization.

Materials:

-

Peptide-resin containing Glu(O-2-PhiPr) and Lys(Mtt)

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

Dichloromethane (DCM)

Procedure:

-

Resin Preparation: Swell the peptide-resin in DCM for 30 minutes.

-

Deprotection Cocktail: Prepare a fresh solution of 1% TFA and 5% TIS in DCM.

-

Selective Deprotection: Treat the resin with the deprotection cocktail (10 mL per gram of resin) and agitate for 2 minutes. Drain the solution.

-

Repetitive Treatment: Repeat the treatment with the deprotection cocktail 9 more times (for a total of 10 treatments).

-

Washing: Wash the resin thoroughly with DCM (5x), 10% DIPEA in DMF (2x, to neutralize any residual acid), and DMF (5x). The resin is now ready for on-resin cyclization.

Protocol for On-Resin Lactam Bridge Formation

This protocol describes the intramolecular cyclization between the deprotected side chains of glutamic acid and lysine.

Materials:

-

Peptide-resin with deprotected Glu and Lys side chains

-

Cyclization reagents (e.g., HATU, PyBOP)

-

N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine

-

N,N-Dimethylformamide (DMF)

Procedure:

-

Resin Preparation: Wash the deprotected peptide-resin with DMF (3x).

-

Cyclization Solution: Prepare a solution of HATU (4 equivalents) and DIPEA (8 equivalents) in DMF.

-

Cyclization Reaction: Add the cyclization solution to the resin. Ensure the volume is sufficient to swell the resin adequately. Agitate the reaction mixture at room temperature for 12-24 hours.

-

Monitoring: The progress of the cyclization can be monitored by cleaving a small amount of peptide from the resin and analyzing it by HPLC-MS.

-

Washing: Once the cyclization is complete, drain the solution and wash the resin thoroughly with DMF (5x) and DCM (3x).

-

Final Cleavage: The cyclic peptide can then be cleaved from the resin and globally deprotected using a standard TFA cleavage cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5).

Potential Side Reactions and Mitigation

Pyroglutamate Formation

N-terminal glutamic acid can undergo intramolecular cyclization to form pyroglutamic acid, especially under acidic or basic conditions.[1][2]

Mitigation Strategies:

-

Coupling: When Glu is the N-terminal residue, use a pre-activated ester of the subsequent amino acid to minimize the exposure of the free N-terminal Glu to the basic conditions of the coupling reaction.

-

Fmoc Deprotection: Use shorter deprotection times with piperidine or consider using milder deprotection reagents like DBU/piperidine.[3]

-

Cleavage: Perform the final cleavage from the resin at low temperatures to minimize this side reaction.

Visualizations

Experimental Workflows

Caption: Workflow for SPPS of a cyclic peptide using this compound.

Orthogonal Deprotection Strategy

Caption: Orthogonality of protecting groups in cyclic peptide synthesis.

References

Application Notes: Coupling Protocol for Fmoc-Glu(O-2-PhiPr)-OH in Solid-Phase Peptide Synthesis

Introduction

Fmoc-Glu(O-2-PhiPr)-OH is a crucial building block in solid-phase peptide synthesis (SPPS), particularly for the synthesis of complex peptides such as cyclic peptides or those requiring orthogonal protection strategies. The γ-carboxyl group of the glutamic acid is protected by a 2-phenylisopropyl (2-PhiPr) ester. This protecting group is highly acid-sensitive and can be selectively removed under very mild acidic conditions (e.g., 1% trifluoroacetic acid in dichloromethane), which do not affect more robust acid-labile groups like tert-butyl (tBu) or trityl (Trt).[1][2] This quasi-orthogonality makes this compound an invaluable tool for on-resin side-chain modification or cyclization.

These application notes provide a detailed protocol for the efficient coupling of this compound to a solid support as part of a standard Fmoc-based peptide synthesis workflow.

Experimental Protocols

Resin Selection and Preparation

The choice of resin depends on the desired C-terminal functionality of the final peptide.

-

For C-terminal carboxylic acids or protected peptide fragments: 2-Chlorotrityl chloride (2-CTC) resin or Wang resin is recommended.[3]

-

For C-terminal amides: Rink amide resin is the standard choice.[3][4]

Protocol: Resin Swelling

-

Place the desired amount of resin (e.g., for a 0.1 mmol scale synthesis, typically 150-300 mg depending on resin loading) in a reaction vessel.[3]

-

Add a suitable solvent to swell the resin. Use N,N-Dimethylformamide (DMF) for Rink amide or Wang resins, and Dichloromethane (DCM) for 2-CTC resin.[3]

-

Allow the resin to swell for at least 30-60 minutes at room temperature with gentle agitation.[3]

-

After swelling, drain the solvent.

Fmoc Deprotection

This step is necessary if starting with an Fmoc-protected pre-loaded resin or continuing a peptide sequence.

Protocol: Fmoc Group Removal

-

Wash the swelled resin with DMF (3x).[3]

-

Agitate the mixture for 5-10 minutes at room temperature.[3]

-

Drain the piperidine solution.

-

Repeat the treatment with 20% piperidine in DMF for another 10-15 minutes to ensure complete deprotection.

-

Drain the solution and wash the resin thoroughly with DMF (5-7x) to remove all traces of piperidine.

Amino Acid Activation and Coupling

This protocol describes the activation of the carboxylic acid of this compound and its subsequent coupling to the free amine on the resin. The following procedure uses HBTU as the coupling agent, which is a common and efficient choice.[6]

Protocol: Coupling of this compound

-

Activation Solution: In a separate vial, dissolve this compound (3-5 eq.) and an aminium salt activator like HBTU (3-5 eq.) in DMF.

-

Activation: Add a tertiary base such as N,N-Diisopropylethylamine (DIPEA) (6-10 eq.) to the amino acid solution. Allow the mixture to pre-activate for 1-2 minutes.

-

Coupling: Add the activated amino acid solution to the deprotected resin.

-

Agitate the reaction mixture at room temperature for 1-2 hours. Longer coupling times may be required for difficult sequences.[3]

-

Monitoring: After the coupling time, perform a qualitative test, such as the Kaiser (ninhydrin) test, on a small sample of beads to check for the presence of free primary amines. A negative Kaiser test (beads remain colorless or yellow) indicates a complete reaction.[4]

-

Washing: Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3-5x) followed by DCM (3x) to remove excess reagents and by-products.

Capping (Optional)

If the Kaiser test is positive after coupling, it indicates the presence of unreacted amino groups. To prevent the formation of deletion peptide sequences, these unreacted sites should be capped.

Protocol: Acetyl Capping

-

Prepare a capping solution (e.g., acetic anhydride/DIPEA/DMF in a 1:1:8 ratio).

-

Add the capping solution to the resin and agitate for 30 minutes at room temperature.[3]

-

Drain the capping solution and wash the resin thoroughly with DMF (3x) and DCM (3x).[3]

The resin is now ready for the next cycle of deprotection and coupling.

Data Presentation

The following table summarizes the recommended quantitative parameters for the coupling reaction.

| Parameter | Recommended Value/Range | Notes |

| Resin Scale | 0.1 - 0.25 mmol | A common scale for research purposes. |

| This compound | 3 - 5 molar equivalents | Excess is used to drive the reaction to completion. |

| Coupling Reagent (e.g., HBTU) | 3 - 5 molar equivalents | Equivalents should be similar to the amino acid. |

| Base (e.g., DIPEA) | 6 - 10 molar equivalents | Typically double the equivalents of the amino acid. |

| Solvent Volume | 5 - 10 mL per gram of resin | Sufficient volume is needed to ensure proper mixing. |

| Coupling Time | 1 - 2 hours | Can be extended for difficult couplings. Monitored by Kaiser test.[3] |

| Reaction Temperature | Room Temperature (20-25°C) | Standard condition for most SPPS couplings. |

| Coupling Efficiency | > 99% | As determined by a negative Kaiser test. |

Visualizations

Experimental Workflow Diagram

The following diagram illustrates the key steps in a single coupling cycle for this compound in solid-phase peptide synthesis.

Caption: Workflow for coupling this compound.

References

- 1. peptide.com [peptide.com]

- 2. Fmoc-Glu-O-2-PhiPr Novabiochem 207305-97-3 [sigmaaldrich.com]

- 3. chem.uci.edu [chem.uci.edu]

- 4. Design and synthesis of a new orthogonally protected glutamic acid analog and its use in the preparation of high affinity polo-like kinase 1 polo-box domain – binding peptide macrocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A Reversible Protection Strategy to Improve Fmoc-SPPS of Peptide Thioesters by the N-Acylurea Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 6. luxembourg-bio.com [luxembourg-bio.com]

Application Notes and Protocols for Selective On-Resin Deprotection of the O-2-Phenylisopropyl (O-2-PhiPr) Group

For Researchers, Scientists, and Drug Development Professionals

Introduction

In solid-phase peptide synthesis (SPPS), the use of orthogonal protecting groups is paramount for the successful synthesis of complex peptides, including cyclic and branched structures. The O-2-phenylisopropyl (O-2-PhiPr) ester is a valuable side-chain protecting group for aspartic acid (Asp) and glutamic acid (Glu). Its key advantage lies in its high acid lability, allowing for its selective removal on-resin under very mild acidic conditions that leave other common acid-labile protecting groups, such as the tert-butyl (tBu) group, intact.[1] This orthogonality is particularly exploited in the synthesis of side-chain to side-chain lactam-bridged peptides.[1]

These application notes provide detailed protocols for the selective on-resin deprotection of the O-2-PhiPr group, enabling the subsequent site-specific modification of the unmasked carboxyl group.

Principle of Selective Deprotection